molecular formula C6H2Br3N3 B1601808 3,6,8-Tribromoimidazo[1,2-a]pyrazine CAS No. 63744-24-1

3,6,8-Tribromoimidazo[1,2-a]pyrazine

Cat. No. B1601808
CAS RN: 63744-24-1
M. Wt: 355.81 g/mol
InChI Key: KOYWJTGSMJPNFV-UHFFFAOYSA-N
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Description

3,6,8-Tribromoimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C6H2Br3N3 . It is a type of imidazo[1,2-a]pyrazine, which is a class of compounds containing a pyrazine ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of 3,6,8-Tribromoimidazo[1,2-a]pyrazine consists of 12 atoms and 13 bonds . The average mass of the molecule is 355.812 Da, and the monoisotopic mass is 352.779877 Da .


Physical And Chemical Properties Analysis

The compound has a density of 2.7±0.1 g/cm3, and its molar refractivity is 57.8±0.5 cm3 . It has a polar surface area of 30 Å2 and a polarizability of 22.9±0.5 10-24 cm3 . The compound’s molar volume is 130.0±7.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3,6,8-Tribromoimidazo[1,2-a]pyrazine is a derivative of 3-Aminoimidazo[1,2-a]pyrazine, an important scaffold in many drugs, accessible through Groebke–Blackburn–Bienaymé cyclisation. This synthesis method has been scaled up efficiently (Baenziger, Durantie, & Mathes, 2017).
  • Studies on the synthesis of related compounds like 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, derived from similar bromoimidazoles, have shown significant chemiluminescent properties, which are important for scientific applications (Adamczyk et al., 2003).
  • The compound 3,6,8-Tribromoimidazo[1,2-a]pyrazine is closely related to imidazo[1,2-a]pyrazine derivatives, which have been synthesized with various biological properties, such as uterine-relaxing and antibronchospastic activities (Sablayrolles et al., 1984).

Biological and Pharmaceutical Applications

  • Imidazo[1,2-a]pyrazine derivatives, including 3,6,8-Tribromoimidazo[1,2-a]pyrazine, have shown potential in drug development due to their versatile scaffold and multifarious biological activities (Goel, Luxami, & Paul, 2015).
  • Some derivatives of imidazo[1,2-a]pyrazine have been investigated for their antimicrobial and anti-biofilm activities, suggesting potential applications in combating microbial infections (Nagender et al., 2014).
  • The compound has also been studied for its potential in kinase inhibition, indicating its utility in targeted cancer therapies (Matthews et al., 2010).

Chemical Analysis and Reactions

  • Research on similar bromo and methoxy derivatives of imidazo[1,2-a]pyrazine provides insights into nucleophilic substitution studies, which are crucial for understanding its reactivity and potential modifications (Bonnet, Sablayrolles, & Chapat, 1984).

properties

IUPAC Name

3,6,8-tribromoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br3N3/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYWJTGSMJPNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557435
Record name 3,6,8-Tribromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,8-Tribromoimidazo[1,2-a]pyrazine

CAS RN

63744-24-1
Record name 3,6,8-Tribromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 0.8 g (2.9 mmol) of 6,8-dibromoimidazo[1,2-a]pyrazine and 1.2 g of N-bromosuccinimide in 40 ml of chloroform is brought to reflux for two hours. After being cooled, the organic solution is treated with aqueous Na2CO3 solution. The chloroform phase is collected and then evaporated. 1 g -(Yld=97%) of 3,6,8-tribromoimidazo[1,2-a]pyrazine (m.p. 161° C.) is obtained.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

N-bromosuccinimide (1.81 g, 10.15 mmol) was added to a solution of 6,8-Dibromo-imidazo[1,2-a]pyrazine (2.0 g, 10.15 mmol) in dichloromethane (40 ml). The reaction was stirred at room temperature over night then diluted with dichloromethane (100 ml) and washed with saturated aqueous sodium hydrogen carbonate (2×50 ml) and brine (50 ml). The organic layer was dried (MgSO4), filtered and concentrated in vaccuo. The product, 3,6,8-Tribromo-imidazo[1,2-a]pyrazine was obtained as a pink solid (2.77 g), sufficiently pure to be used in subsequent reactions.
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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